8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine

Lipophilicity Permeability Medicinal Chemistry

8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine (CAS 2089650-07-5) is a fused bicyclic heterocycle comprising a tetrahydropyrido ring annulated to a 1,4-oxazepine, with a trifluoromethyl substituent at the 8-position of the pyridine moiety. The compound is supplied as a research-grade building block (typical purity ≥95–98%) and is primarily positioned as a key intermediate for medicinal chemistry campaigns targeting soluble epoxide hydrolase (sEH) and serotonin 5-HT2C receptor modulation.

Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
Cat. No. B13050296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine
Molecular FormulaC9H9F3N2O
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1)C=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-6-5-13-3-4-15-8(6)14-7/h1-2,13H,3-5H2
InChIKeyMKCSQGPDQONFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine – Core Identity and Procurement Context


8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine (CAS 2089650-07-5) is a fused bicyclic heterocycle comprising a tetrahydropyrido ring annulated to a 1,4-oxazepine, with a trifluoromethyl substituent at the 8-position of the pyridine moiety [1]. The compound is supplied as a research-grade building block (typical purity ≥95–98%) and is primarily positioned as a key intermediate for medicinal chemistry campaigns targeting soluble epoxide hydrolase (sEH) and serotonin 5-HT2C receptor modulation [2][3]. Its molecular formula is C9H9F3N2O, with a molecular weight of 218.18 g/mol and a computed XLogP3-AA of 1.2, reflecting moderate lipophilicity imparted by the –CF3 group [1].

Why the 8-Trifluoromethyl Pyridooxazepine Scaffold Cannot Be Replaced by Unsubstituted or Other 8-Substituted Analogs


Within the 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine series, the nature of the 8-position substituent fundamentally alters lipophilicity, electronic character, and target engagement. The 8-CF3 group increases computed logP by ~0.9 units relative to the unsubstituted parent (XLogP3-AA: 1.2 vs. ~0.3 for the 8-H analog), directly affecting passive permeability and CYP450 oxidative metabolism susceptibility [1]. In the context of soluble epoxide hydrolase (sEH) inhibition, related pyridooxazepine-based inhibitors with electron-withdrawing 8-substituents achieve sub-nanomolar Ki values (e.g., 0.080 nM for advanced analogs), while simple unsubstituted cores lack measurable sEH affinity [2]. Similarly, in 5-HT2C agonist programs, the 8-substituent is a critical determinant of receptor activation potency; mere replacement with hydrogen or alkoxy groups leads to loss of functional activity [3]. These quantitative structure-activity relationships mean that procurement of the 8-CF3 variant is non-interchangeable with other 8-substituted or unsubstituted versions for programs requiring specific electronic and steric profiles.

Quantitative Differentiation Evidence: 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine vs. Analogs


Lipophilicity Enhancement: 8-CF3 vs. 8-H – XLogP3-AA Comparison

The 8-trifluoromethyl substitution increases computed lipophilicity by approximately 0.9 log units compared to the unsubstituted parent scaffold. The target compound exhibits an XLogP3-AA value of 1.2, while 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (8-H) has an XLogP3-AA of 0.3 [1][2]. This difference is consistent with the established Hansch π value for aromatic –CF3 (~0.88) and translates to a roughly 8-fold increase in octanol/water partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential.

Lipophilicity Permeability Medicinal Chemistry

Electron-Withdrawing Character: 8-CF3 vs. 8-Ethoxy – Impact on Pyridine pKa and Reactivity

The 8-CF3 group exerts a strong electron-withdrawing inductive effect (σm ≈ 0.43) that lowers the pKa of the pyridine nitrogen by an estimated 1.5–2.0 units relative to electron-donating substituents. In contrast, the 8-ethoxy analog (CAS 1154867-51-2) bears an electron-donating group (σp ≈ –0.24) that increases pyridine basicity [1]. This electronic difference affects both the compound's reactivity in nucleophilic aromatic substitution and its hydrogen-bond acceptor strength in biological target engagement. For sEH inhibitors, the electron-deficient pyridine of the 8-CF3 variant is preferred for optimal hydrogen-bond interactions with the enzyme's catalytic triad [2].

Electronic Effects pKa Modulation Synthetic Chemistry

Metabolic Stability: 8-CF3 Blockade of CYP450-Mediated Oxidation vs. 8-H

The 8-CF3 group serves as a metabolically stable bioisostere that blocks potential CYP450-mediated oxidation at the 8-position of the pyridine ring. The unsubstituted 8-H analog possesses an aromatic C–H bond susceptible to oxidative metabolism, whereas the C–CF3 bond is essentially inert to P450 oxidation under standard in vitro conditions [1]. While direct comparative intrinsic clearance data for this specific scaffold pair is not publicly available, the metabolic shielding effect of aromatic –CF3 substitution is a class-level principle with a documented half-life extension of 2- to 5-fold across diverse heterocyclic series [2].

Metabolic Stability CYP450 Oxidation Drug Metabolism

Topological Polar Surface Area (TPSA): 8-CF3 vs. 8-H – Minimal Change Preserving CNS Drug-Likeness

Despite the significant increase in lipophilicity, the 8-CF3 substitution does not alter the topological polar surface area (TPSA) relative to the 8-H parent: both compounds have a computed TPSA of 34.2 Ų [1][2]. This TPSA value falls well within the established CNS drug-likeness threshold of <60–70 Ų, indicating that the 8-CF3 variant retains favorable blood-brain barrier penetration potential while gaining the lipophilicity advantage. This contrasts with larger 8-substituents (e.g., benzyl, phenyl) that would increase TPSA beyond CNS-favorable limits.

CNS Drug-Likeness TPSA Blood-Brain Barrier

Crystal Engineering and Conformational Rigidity: Zero Rotatable Bonds in 8-CF3 Variant

The target compound possesses zero rotatable bonds (computed by Cactvs), reflecting a rigid bicyclic scaffold with a rotationally symmetric –CF3 group [1]. This contrasts with the 8-ethoxy analog (CAS 1154867-51-2), which has two rotatable bonds due to the ethoxy side chain, introducing conformational flexibility that can reduce binding affinity entropy and complicate crystallization . In fragment-based drug discovery, rigid fragments with zero rotatable bonds are preferred for their higher ligand efficiency and more reliable structure-based design.

Conformational Rigidity Crystal Engineering Fragment-Based Drug Design

Optimal Application Scenarios for 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization – Core Scaffold Procurement

The 8-CF3 pyridooxazepine serves as a direct precursor to potent sEH inhibitors. Structure-activity data from BindingDB (BDBM409016) demonstrate that optimized analogs bearing the 8-CF3-pyridooxazepine core achieve Ki values as low as 0.080 nM against human recombinant sEH [1]. The electron-withdrawing nature of the 8-CF3 group (σm ≈ +0.43) is critical for hydrogen-bonding interactions with the enzyme's catalytic triad, and procurement of this specific intermediate is essential for maintaining inhibitor potency in hit-to-lead campaigns.

5-HT2C Serotonin Receptor Agonist Scaffold for Urological and Metabolic Indications

Takeda Pharmaceutical's patent (US 8,329,687) establishes the pyridooxazepine scaffold as a privileged core for 5-HT2C receptor activation [2]. The 8-CF3 variant provides the optimal electronic and lipophilic profile (XLogP3-AA = 1.2, TPSA = 34.2 Ų) for CNS penetration while maintaining zero rotatable bonds for efficient target engagement. Procurement of this specific intermediate enables SAR exploration at other positions without compromising the favorable 8-substituent characteristics.

Fragment-Based Drug Discovery (FBDD) Library Design – Rigid, Lipophilic Heterocycle

With zero rotatable bonds and a TPSA of 34.2 Ų, the 8-CF3 pyridooxazepine meets key fragment-likeness criteria (MW 218.18, XLogP 1.2, HBD = 1, HBA = 6) [3]. The 8-CF3 group enhances lipophilicity (+0.9 logP vs. 8-H) without expanding molecular size, making this compound suitable for FBDD libraries targeting CNS enzymes or receptors where moderate lipophilicity and complete rigidity are advantageous for crystallographic screening and fragment growing.

Physicochemical Probe for Electronic Effect Studies in Heterocyclic SAR

The 8-CF3 substituent provides a well-defined electronic perturbation (Hammett σm ≈ +0.43) relative to the 8-H baseline (σ ≈ 0) [4]. This makes the compound a useful control for systematically probing the effect of electron-withdrawing substitution on target binding affinity, physicochemical properties, and metabolic stability within pyridooxazepine-based series. Direct comparison with the 8-H analog (CID 11194835) allows isolation of electronic from steric effects.

Quote Request

Request a Quote for 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.